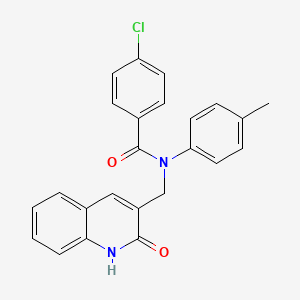
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CQBA is a benzamide derivative that has been synthesized using various methods and has been found to have diverse biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the expression of various proteins, including cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and survival. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce the expression of p53, a tumor suppressor protein, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to inhibit the replication of dengue virus and Zika virus by inhibiting the activity of viral protease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has some limitations, including its instability in acidic conditions and its low bioavailability.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits the activity of various enzymes. Additionally, future research could focus on improving the stability and bioavailability of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide to enhance its therapeutic potential.
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties and has diverse biochemical and physiological effects. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of triethylamine to form 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with p-toluidine in the presence of sodium hydride to form the final product, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have antiviral activity against dengue virus and Zika virus. Additionally, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-12-21(13-7-16)27(24(29)17-8-10-20(25)11-9-17)15-19-14-18-4-2-3-5-22(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUIGIPJYBXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

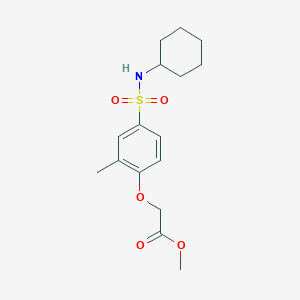
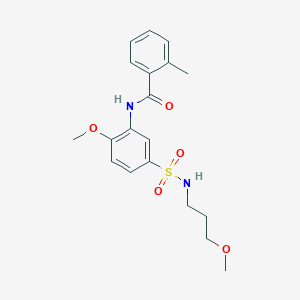
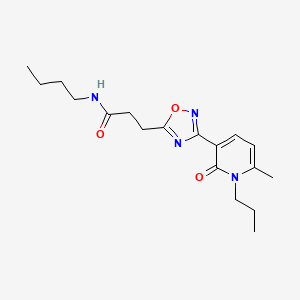


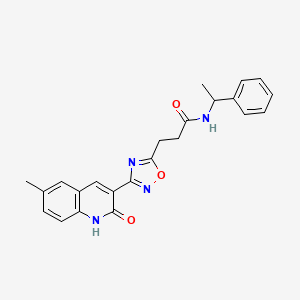
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
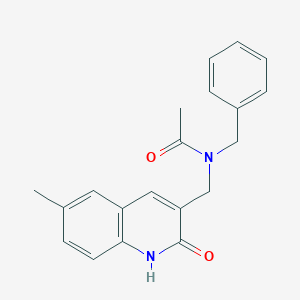
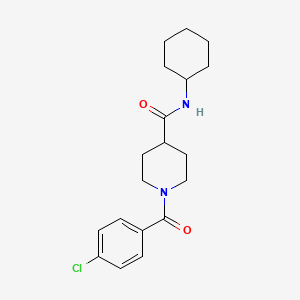
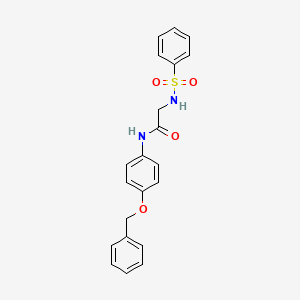

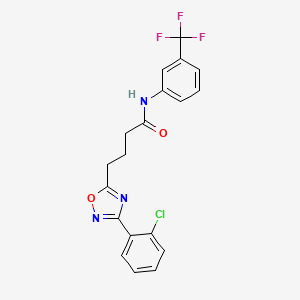
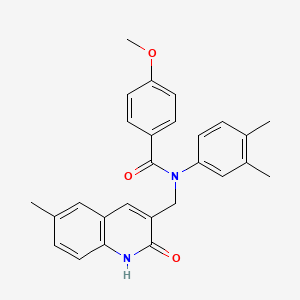
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)